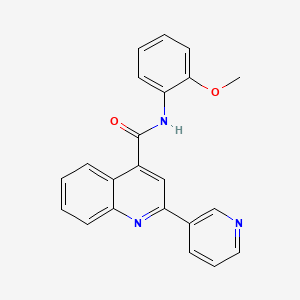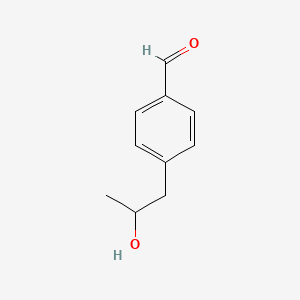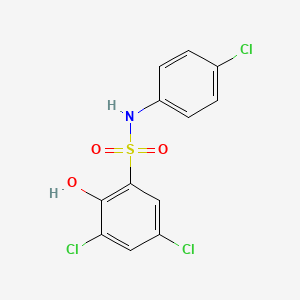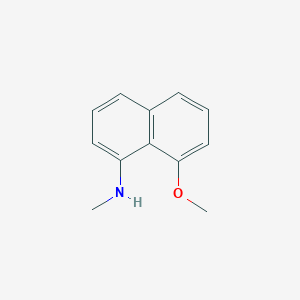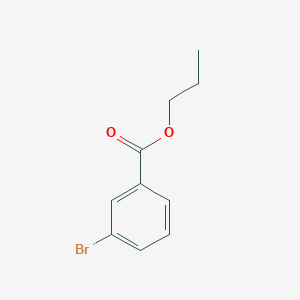
4-Methyl-2-(2-methylbutylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-methylbutylamino)pentanoic acid, also known as 4-Methyl-2-(isobutylamino)pentanoic acid or leucine isobutylamide (LBA), is a synthetic amino acid analog that has been extensively studied for its potential use in scientific research. LBA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but has been synthesized for laboratory use.
Wirkmechanismus
LBA is believed to act as an agonist for the G protein-coupled receptor GPR119, which is expressed in various tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor has been shown to stimulate insulin secretion, enhance glucose uptake in adipocytes, and promote the release of satiety hormones.
Biochemical and Physiological Effects
LBA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that LBA can stimulate insulin secretion from pancreatic beta cells, enhance glucose uptake in adipocytes, and increase the release of satiety hormones from the gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of LBA is its specificity for the GPR119 receptor, which allows for the investigation of specific signaling pathways and physiological processes. However, LBA is a synthetic compound that may not accurately reflect the effects of endogenous ligands or natural compounds. Additionally, the use of LBA in laboratory experiments may be limited by its availability and cost.
Zukünftige Richtungen
There are several potential future directions for research on LBA. One area of interest is the development of more potent and selective agonists for the GPR119 receptor, which could have therapeutic potential for the treatment of type 2 diabetes and obesity. Additionally, further investigation into the physiological effects of LBA and its mechanism of action could provide insight into the regulation of glucose homeostasis and energy balance.
Synthesemethoden
The synthesis of LBA involves the reaction of isobutylamine with 4-methyl-2-oxopentanoic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure LBA.
Wissenschaftliche Forschungsanwendungen
LBA has been studied extensively for its potential use as a tool in scientific research. It has been shown to have a variety of effects on cellular signaling pathways, and has been used as a pharmacological tool to investigate the role of specific receptors in various physiological processes.
Eigenschaften
IUPAC Name |
4-methyl-2-(2-methylbutylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-5-9(4)7-12-10(11(13)14)6-8(2)3/h8-10,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPOLFVHBCTPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylbutylamino)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

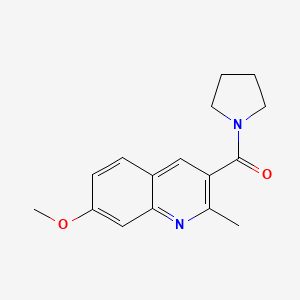
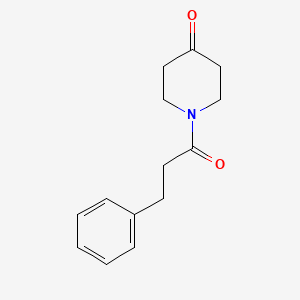

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
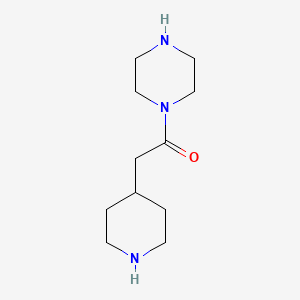
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
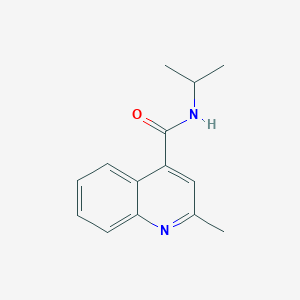

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
